molecular formula C8H9BrFNO B2633962 2-amino-2-(5-bromo-2-fluorophenyl)ethanol CAS No. 1213563-56-4

2-amino-2-(5-bromo-2-fluorophenyl)ethanol

Cat. No.: B2633962
CAS No.: 1213563-56-4
M. Wt: 234.068
InChI Key: OLKKWVPTLKNLTP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2-(5-bromo-2-fluorophenyl)ethanol is an organic compound that belongs to the class of amino alcohols. This compound features a bromine and fluorine atom attached to a phenyl ring, which is further connected to an ethanol moiety. The presence of both amino and hydroxyl functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(5-bromo-2-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(5-bromo-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(5-bromo-2-fluorophenyl)acetaldehyde.

    Reduction: Formation of 2-amino-2-(5-bromo-2-fluorophenyl)ethylamine.

    Substitution: Formation of 2-amino-2-(5-substituted-2-fluorophenyl)ethanol derivatives.

Scientific Research Applications

2-amino-2-(5-bromo-2-fluorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-2-(5-bromo-2-fluorophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(3-fluorophenyl)ethanol
  • 2-amino-2-(4-bromo-2-fluorophenyl)ethanol
  • 2-amino-2-(5-chloro-2-fluorophenyl)ethanol

Uniqueness

2-amino-2-(5-bromo-2-fluorophenyl)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-amino-2-(5-bromo-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKKWVPTLKNLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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